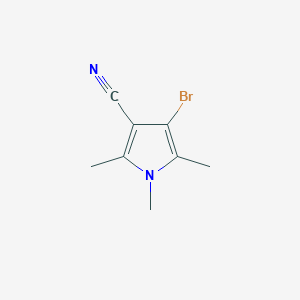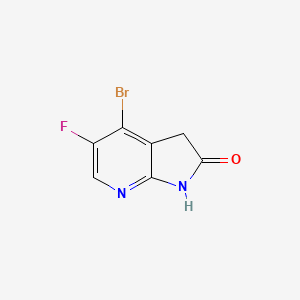
4-Bromo-5-fluoro-7-aza-2-oxindole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Efficient Construction of Aza-Spirocycloheptane Oxindole Scaffold
Research by Gu Zhan et al. (2015) demonstrated the construction of aza-spirocycloheptane oxindole scaffolds through a novel [4 + 3] cycloaddition reaction. This reaction involves bromo-substituted Morita-Baylis-Hillman adducts of isatins, showcasing the utility of bromo- and fluoro-substituted oxindoles in synthesizing complex organic frameworks.
Conjugated Chromophoric Molecule Synthesis
Rupashri K. Kadu (2021) reported the synthesis of conjugated chromophoric molecules that possess aza stilbenes and oxindole frameworks. This synthesis was achieved under catalyst-free conditions, indicating the potential of bromo- and fluoro-substituted oxindoles in developing chromophoric frameworks with applications in material science and organic electronics (Kadu, 2021).
Synthesis of Heterocycles with Antimicrobial and Antiproliferative Activities
A study by B. Narayana et al. (2009) explored the synthesis and evaluation of heterocycles derived from nitro and fluoro/bromoindole carbohydrazides for antimicrobial, antiinflammatory, and antiproliferative activities. This research highlights the medicinal chemistry applications of fluoro- and bromo-substituted oxindoles, particularly in the development of new therapeutic agents (Narayana et al., 2009).
Controlled Synthesis of Oxindole Derivatives
K. A. P. Lingam et al. (2017) achieved the stereoselective synthesis of oxindole-appended 1-aza-1,3-butadienes, highlighting the role of bromo-substituted compounds in facilitating controlled organic reactions. This study is significant for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lingam et al., 2017).
Copper-Salt-Promoted Carbocyclization Reactions
Research by Che-Ping Chuang et al. (2016) developed a synthetic method for oxindoles and α-arylacylamides bearing an all-carbon quaternary stereocenter. This method employs α-bromo-N-arylacylamides, demonstrating the utility of bromo-substituted compounds in promoting carbocyclization reactions (Chuang et al., 2016).
Intramolecular Copper-Catalyzed Amidation
An efficient synthesis of 4-bromo-N-substituted oxindoles was reported by A. V. D. Hoogenband et al. (2007), using a mild intramolecular copper-catalyzed amidation reaction. This study underscores the versatility of bromo-substituted oxindoles in organic synthesis, especially in generating compounds with significant biological activity (Hoogenband et al., 2007).
Propriétés
IUPAC Name |
4-bromo-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRREXTUKNJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-7-aza-2-oxindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



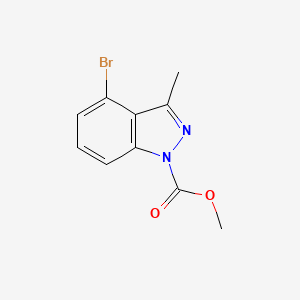
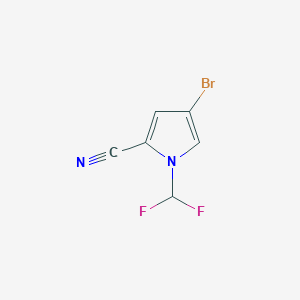
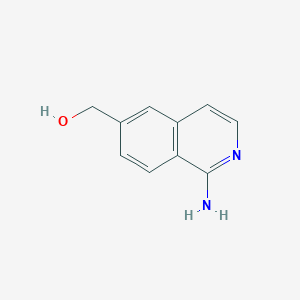
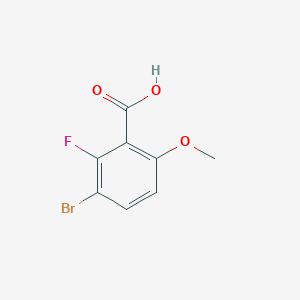
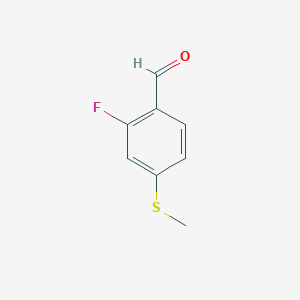
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
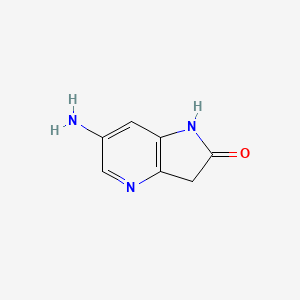
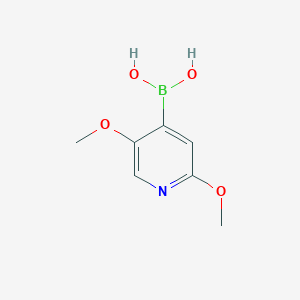
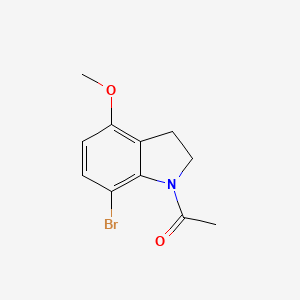
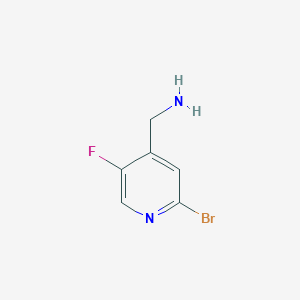
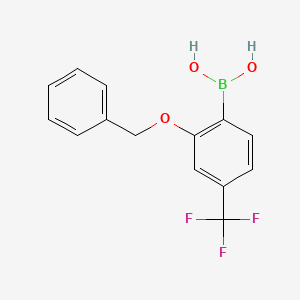

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)
